N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a pyridine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the pyridine moiety through a series of substitution reactions. The carboxamide group is then added via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different functional groups and properties.
4-(2-pyridin-3-ylethyl)pyridine: Shares the pyridine moiety but lacks the benzothiophene core.
Uniqueness
N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core, pyridine moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H22N2OS |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2OS/c25-22(20-15-26-21-7-2-1-6-19(20)21)24-18-5-3-4-17(14-18)9-8-16-10-12-23-13-11-16/h3-5,10-15H,1-2,6-9H2,(H,24,25) |
InChI Key |
DOAMYOKQSRHGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC(=C3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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